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molecular formula C15H21N3O B8766564 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone

1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone

Cat. No. B8766564
M. Wt: 259.35 g/mol
InChI Key: OCRZMOXEFNXKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06159979

Procedure details

A stirred mixture of 1-acetyl-6-amino-2,3-dihydro-1H-indole (D10, 37.8 g, 0.22 mole), mechlorethamine hydrochloride (46 g, 0.24 mole) and anhydrous potassium carbonate (80 g, 0.58 mole) in 1-butanol (1800 ml) was heated at reflux for 8 h, then additional mechlorethamine hydrochloride (25 g, 0.13 mole) and potassium carbonate (41 g, 0.30 mole) were added and reflux continued for 3 h. The reaction mixture was allowed to cool and then washed with water (1000 ml). The aqueous wash was extracted with ethyl acetate, and the extract combined with the 1-butanol solution and concentrated in vacuo. The brown oily residue (60 g) was chromatographed on silica gel eluting with 0-8% MeOH/DCM to give an orange oil, which was trituated with ether to afford the title compound as a beige solid (12.2 g, 22%).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:13])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:14][N:15]([CH2:19][CH2:20]Cl)[CH2:16][CH2:17]Cl.Cl.C(=O)([O-])[O-].[K+].[K+].CCOCC>C(O)CCC>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N:13]3[CH2:20][CH2:19][N:15]([CH3:14])[CH2:16][CH2:17]3)[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
37.8 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)N
Name
Quantity
46 g
Type
reactant
Smiles
CN(CCCl)CCCl.Cl
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1800 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CN(CCCl)CCCl.Cl
Name
Quantity
41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with water (1000 ml)
WASH
Type
WASH
Details
The aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The brown oily residue (60 g) was chromatographed on silica gel eluting with 0-8% MeOH/DCM
CUSTOM
Type
CUSTOM
Details
to give an orange oil, which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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